molecular formula C10H16BrNO2 B1375987 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide CAS No. 50309-53-0

4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide

Cat. No.: B1375987
CAS No.: 50309-53-0
M. Wt: 262.14 g/mol
InChI Key: BJOVIRHSZCTSQR-UHFFFAOYSA-N
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Description

“4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide” is a chemical compound with the CAS Number: 50309-53-0 . It has a molecular weight of 262.15 . It is a powder at room temperature . This compound is a metabolite of Dopamine .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[2-(dimethylamino)ethyl]-1,2-benzenediol hydrobromide . The InChI code is 1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 129-130 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound has been synthesized using microwave irradiation techniques, demonstrating a method for creating azine moieties. This synthesis process is characterized by intermolecular and intramolecular hydrogen bonding interactions, showcasing its potential in crystallography and molecular structure studies (Kurian et al., 2013).

Chemical Properties and Reactions

  • Protonation Studies: Research on related compounds, such as 1,2,4,5-tetrakis(dimethylamino)benzene, has provided insights into the formation of diprotonated salts and the study of 'proton sponges', which can be relevant for understanding the chemical behavior of 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide under different conditions (Staab et al., 1986).

Applications in Molecular Studies

  • Molecular Structure Analysis: The compound's crystal structure has been determined using single crystal X-ray diffraction, providing valuable information about its molecular configuration. This type of analysis is crucial in the field of molecular chemistry and materials science for understanding the fundamental properties of chemical compounds (Kurian et al., 2013).

Medicinal Chemistry Applications

  • Cardiotonic Activity: Research on pyrimidine derivatives involving the dimethylamino group has shown potential in the development of cardiotonic agents. These studies provide a framework for understanding how variations in molecular structure can influence biological activity, which could be applicable to the study of this compound in a medicinal context (Dorigo et al., 1996).

Crystallography and Material Science

  • Crystallographic Data: The detailed crystallographic data of the compound, including lattice parameters and unit cell dimensions, offer important insights for material scientists and chemists. This information is vital for understanding the compound's potential applications in material science and nanotechnology (Kurian et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOVIRHSZCTSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70851364
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50309-53-0
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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